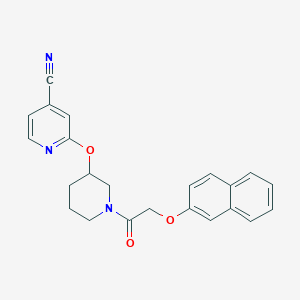![molecular formula C18H12ClN3O2S2 B2660953 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 690961-71-8](/img/structure/B2660953.png)
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a chlorophenyl group, and a triazolothiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazolothiazole Core: This involves the reaction of thiosemicarbazide with α-haloketones to form the triazolothiazole ring.
Coupling Reactions: The benzodioxole moiety is then coupled with the triazolothiazole core using appropriate coupling agents and conditions.
Introduction of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl group and the triazolothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition, receptor binding, or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds share structural similarities and have been studied for their biological activities.
Benzo[1,2,3]dithiazole compounds: These compounds have a similar heterocyclic structure and are investigated for their unique chemical properties.
Uniqueness
3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole stands out due to its unique combination of functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-13-4-2-12(3-5-13)14-9-26-18-21-20-17(22(14)18)25-8-11-1-6-15-16(7-11)24-10-23-15/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYHDMCLZOPBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2660871.png)
![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)


![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
![[(3-Nitrobenzyl)thio]acetic acid](/img/structure/B2660880.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2660881.png)
![2-chloro-6-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2660886.png)


![(5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2660891.png)

